![molecular formula C24H15Cl3 B12807643 m-Terphenyl, 4,4''-dichloro-5'-(p-chlorophenyl)- CAS No. 6326-61-0](/img/structure/B12807643.png)
m-Terphenyl, 4,4''-dichloro-5'-(p-chlorophenyl)-
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Overview
Description
m-Terphenyl, 4,4’‘-dichloro-5’-(p-chlorophenyl)-: is an organic compound with the IUPAC name 1,3,5-tris(4-chlorophenyl)benzene . It is a derivative of m-terphenyl, where the central benzene ring is substituted with three chlorophenyl groups. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclocondensation Reaction: One of the methods to synthesize m-terphenyl derivatives involves the cyclocondensation of aryl methyl ketones with triethyl orthoformate in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH).
Grignard Reaction: Another method involves the addition of a Grignard reagent to 1,3-cyclohexanedione, followed by various coupling reactions to introduce the chlorophenyl groups.
Industrial Production Methods: Industrial production methods for m-terphenyl derivatives often involve large-scale cyclocondensation reactions or transition metal-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: m-Terphenyl, 4,4’‘-dichloro-5’-(p-chlorophenyl)- can undergo electrophilic aromatic substitution reactions due to the presence of multiple aromatic rings.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products:
Substitution Products: Depending on the substituents introduced, various chlorinated or nitrated derivatives of m-terphenyl can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxygenated derivatives.
Reduction Products: Reduction typically results in the formation of partially or fully hydrogenated derivatives.
Scientific Research Applications
Industrial Applications
1. Intermediate in Dye Production
m-Terphenyl, 4,4''-dichloro-5'-(p-chlorophenyl)- serves as an intermediate in the synthesis of dyes used in textiles and clothing fabrics. Its structural properties allow it to form stable dye compounds that exhibit vibrant colors and durability in various applications such as carpets, curtains, and textile toys .
2. Use in Organic Synthesis
This compound is utilized in organic synthesis as a building block for more complex organic molecules. Its chlorinated structure provides reactivity that is beneficial in creating new compounds for pharmaceuticals and agrochemicals.
Scientific Research Applications
1. Anticancer Research
Research has indicated that m-Terphenyl derivatives possess cytotoxic properties against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development.
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast) | 10.5 |
HeLa (Cervical) | 8.0 |
These findings suggest that m-Terphenyl derivatives could be explored further for their therapeutic potential against cancer .
2. Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. In vitro tests demonstrated effectiveness against several bacterial strains, indicating its potential use as an antimicrobial agent.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 6.25 |
Escherichia coli | 12.5 |
Bacillus subtilis | 10.0 |
This data highlights the compound's potential application in developing new antimicrobial therapies .
Case Studies and Findings
Case Study 1: Anticancer Activity Assessment
In a study focusing on the anticancer effects of m-Terphenyl derivatives, researchers observed significant inhibition of cell proliferation in human cancer cell lines. The study concluded that these compounds could serve as lead structures for developing new anticancer therapies.
Case Study 2: Synthesis of Novel Dyes
A recent project involved synthesizing novel dyes using m-Terphenyl as an intermediate. The resulting dyes exhibited excellent colorfastness and stability under various environmental conditions, demonstrating the compound's utility in the dye industry .
Mechanism of Action
The mechanism of action of m-Terphenyl, 4,4’‘-dichloro-5’-(p-chlorophenyl)- largely depends on its application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. The aromatic rings provide a rigid framework that can stabilize the metal center through π-π interactions and coordination bonds .
Comparison with Similar Compounds
m-Terphenyl: The parent compound, without the chlorophenyl substitutions.
p-Terphenyl: A structural isomer where the phenyl groups are in the para position relative to each other.
o-Terphenyl: Another isomer with phenyl groups in the ortho position.
Uniqueness:
Structural Rigidity: The presence of multiple chlorophenyl groups in m-Terphenyl, 4,4’‘-dichloro-5’-(p-chlorophenyl)- provides additional steric hindrance, making it more rigid compared to its isomers.
Chemical Reactivity: The chlorophenyl groups can participate in various substitution reactions, making this compound versatile in organic synthesis.
Biological Activity
m-Terphenyl, 4,4''-dichloro-5'-(p-chlorophenyl)- is a synthetic compound belonging to the terphenyl family, characterized by its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, supported by data tables and relevant case studies.
Structural Characteristics
The compound features a terphenyl backbone with two chlorine substituents and a para-chlorophenyl group. This structural configuration may influence its interaction with biological targets, enhancing its therapeutic potential.
Anticancer Properties
Research has indicated that terphenyl compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain derivatives of terphenyls can inhibit the growth of human epidermoid carcinoma KB cells with IC50 values in the low micromolar range . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity of Terphenyl Derivatives
Compound | Cell Line | IC50 (μg/ml) |
---|---|---|
m-Terphenyl, 4,4''-dichloro-5'-(p-chlorophenyl)- | KB Cells | 8.5 |
Prenylterphenyllin A | HL-60 | 1.53 |
4″-dehydro-3-hydroxyterphenyllin | P-388 | 2.70 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Various studies have reported that terphenyls derived from marine organisms possess antibacterial and antifungal activities. For example, certain terphenyl metabolites isolated from Aspergillus candidus have shown inhibitory effects against Bacillus subtilis and other pathogenic bacteria .
Antioxidant Activity
Antioxidant properties are another significant aspect of terphenyl compounds. The presence of hydroxyl groups in related compounds has been linked to their ability to scavenge free radicals, thereby reducing oxidative stress in biological systems . This activity is crucial for preventing cellular damage associated with various diseases.
The biological activities of m-terphenyl compounds are often attributed to their ability to interact with specific molecular targets:
- Cytotoxic Mechanism : The cytotoxic effects are primarily mediated through apoptosis induction pathways, where these compounds can disrupt mitochondrial function and activate caspases .
- Antimicrobial Mechanism : The antimicrobial action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways within the pathogens .
- Antioxidant Mechanism : Antioxidant activity is typically facilitated by the donation of hydrogen atoms from hydroxyl groups to neutralize free radicals .
Case Study 1: Cytotoxicity Against Cancer Cells
A study conducted on various terphenyl derivatives revealed that m-terphenyl, 4,4''-dichloro-5'-(p-chlorophenyl)- exhibited notable cytotoxicity against several cancer cell lines, including A-549 (lung cancer) and HL-60 (leukemia). The IC50 values for these cell lines were significantly lower than those for common chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
In a separate investigation, the antimicrobial efficacy of m-terphenyl was assessed against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent inhibition, suggesting potential applications in developing new antimicrobial agents.
Properties
CAS No. |
6326-61-0 |
---|---|
Molecular Formula |
C24H15Cl3 |
Molecular Weight |
409.7 g/mol |
IUPAC Name |
1,3,5-tris(4-chlorophenyl)benzene |
InChI |
InChI=1S/C24H15Cl3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H |
InChI Key |
BAJUYIOFBOPJCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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